molecular formula C8H13F3O2 B2381409 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol CAS No. 2248405-72-1

2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol

Cat. No.: B2381409
CAS No.: 2248405-72-1
M. Wt: 198.185
InChI Key: UMKBOSATDLHAFD-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol is an organic compound that features a trifluoromethyl group attached to an oxolane ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Propanol Moiety: The final step involves the attachment of the propanol moiety through a nucleophilic substitution reaction, where the oxolane ring is reacted with a suitable propanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient due to its unique chemical properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, that benefit from the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid: Similar structure but with an acetic acid moiety instead of a propanol moiety.

    [5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride: Similar structure but with a methanamine moiety instead of a propanol moiety.

Uniqueness

2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol is unique due to the combination of the trifluoromethyl group, oxolane ring, and propanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[5-(trifluoromethyl)oxolan-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-5(4-12)6-2-3-7(13-6)8(9,10)11/h5-7,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKBOSATDLHAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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